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Compound of Interest

Compound Name: (R)-Funapide

Cat. No.: B607567 Get Quote

Funapide, a novel voltage-gated sodium channel (Nav) inhibitor, has been investigated for its

potential as an analgesic. The molecule exists as a pair of enantiomers, (S)-Funapide and (R)-
Funapide. Preclinical data indicate that the pharmacological activity of Funapide resides

primarily in the (S)-enantiomer.

Funapide, also known by its developmental codes TV-45070 and XEN402, was developed for

the treatment of various chronic pain conditions, including osteoarthritis, neuropathic pain, and

erythromelalgia.[1] Its mechanism of action involves the blockade of voltage-gated sodium

channels, particularly Nav1.7 and Nav1.8, which are crucial for pain signal transmission.[1] The

development of Funapide was discontinued in 2022.[1]

Stereoselectivity and Pharmacological Activity
While detailed quantitative data comparing the inhibitory activity of the individual (S)- and (R)-

enantiomers of Funapide against a panel of sodium channel subtypes is not extensively

available in the public domain, it is established that the (S)-enantiomer is the pharmacologically

active form.[2] The (R)-enantiomer has been described as being less active.[1]

The racemic mixture of Funapide has been evaluated for its inhibitory potency against several

Nav channel subtypes. The reported 50% inhibitory concentrations (IC50) for the racemate are:

Nav1.2: 601 nM[3]

Nav1.5: 84 nM[3][4]
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Nav1.6: 173 nM[3]

Nav1.7: 54 nM[3][4]

This data indicates that racemic Funapide has the highest potency for Nav1.7, a channel

genetically validated as a key player in human pain perception.

Data Summary: Racemic Funapide IC50 Values
Sodium Channel Subtype IC50 (nM)

Nav1.2 601[3]

Nav1.5 84[3][4]

Nav1.6 173[3]

Nav1.7 54[3][4]

Note: This data represents the activity of the racemic mixture, not the individual enantiomers.

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Nav
Channel Inhibition
The determination of IC50 values for Funapide's inhibition of voltage-gated sodium channels is

typically performed using the whole-cell patch-clamp technique on cells heterologously

expressing the specific Nav channel subtype. A detailed protocol for such an assay would

generally involve the following steps:

Cell Culture: Mammalian cell lines (e.g., HEK293 or CHO cells) stably transfected with the

human Nav channel alpha subunit of interest are cultured under standard conditions.

Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

Electrophysiological Recording:

Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and

data acquisition system.
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Glass micropipettes with a specific resistance are filled with an internal solution containing

ions that mimic the intracellular environment and are used to form a high-resistance seal

with the cell membrane.

The cell membrane is then ruptured to achieve the whole-cell configuration.

Voltage Protocols:

Cells are held at a negative holding potential (e.g., -120 mV) to ensure the channels are in

a resting state.

Depolarizing voltage steps are applied to elicit sodium currents. The specific voltage

protocol can be designed to assess the state-dependent inhibition of the compound (i.e.,

its affinity for the resting, open, or inactivated states of the channel).

Compound Application:

Funapide (or its isomers) is dissolved in a suitable solvent (e.g., DMSO) and then diluted

to various concentrations in the external recording solution.

The different concentrations of the compound are perfused over the cell, and the resulting

inhibition of the sodium current is measured.

Data Analysis:

The peak sodium current amplitude is measured before and after the application of the

compound.

The percentage of inhibition is calculated for each concentration.

A concentration-response curve is generated by plotting the percentage of inhibition

against the compound concentration.

The IC50 value is determined by fitting the concentration-response curve with a suitable

equation (e.g., the Hill equation).

Signaling Pathways and Experimental Workflows
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The primary mechanism of action of Funapide is the direct blockade of voltage-gated sodium

channels, thereby inhibiting the propagation of action potentials in nociceptive neurons. This

interruption of the pain signal is the key signaling event.

Below are diagrams illustrating the pain signaling pathway and a typical experimental workflow

for evaluating Nav channel inhibitors.
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Figure 1: Simplified Pain Signaling Pathway and Mechanism of Funapide Action.
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Figure 2: General Experimental Workflow for Preclinical Evaluation of Funapide Isomers.

Conclusion
Based on the available preclinical information, Funapide's analgesic potential is attributed to

the (S)-enantiomer's ability to block voltage-gated sodium channels, with a notable potency for

Nav1.7. A comprehensive comparative analysis of the isomers is hindered by the lack of

publicly available, side-by-side quantitative data on their inhibitory profiles and pharmacokinetic

properties. Further research disclosing these specific details would be necessary for a

complete understanding of the stereoselective pharmacology of Funapide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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